molecular formula C8H9N3O2 B3179936 5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine CAS No. 1096666-06-6

5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine

Cat. No. B3179936
Key on ui cas rn: 1096666-06-6
M. Wt: 179.18 g/mol
InChI Key: YEAKFWVGCAGSHM-UHFFFAOYSA-N
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Patent
US08273890B2

Procedure details

A suspension of 11.6 g of 2-azido-5,6-dimethoxy-3-nitropyridine (example E5) in 600 ml methanol was treated with 1.7 g Pd/C (10% Pd) and hydrogenated for 16 h under atmospheric pressure. The reaction mixture was rapidly filtered through a plug of CELITE® (diatomaceous earth), the filtrate was concentrated under vacuum and the residue was refluxed in 100 ml of formic acid for 18 h. The formic acid was removed under vacuum and the resulting residue was dried under vacuum at 100-110° C. to yield crude 5,6-dimethoxy-1H-imidazo[4,5-b]pyridine (as formic acid salt and/or as free base) that was used for the following step without further purification (MS (MH+ found)=180.2).
Name
2-azido-5,6-dimethoxy-3-nitropyridine
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][C:7]([O:13][CH3:14])=[C:6]([O:15][CH3:16])[N:5]=1)=[N+]=[N-].[CH3:17]O>[Pd]>[CH3:16][O:15][C:6]1[N:5]=[C:4]2[N:1]=[CH:17][NH:10][C:9]2=[CH:8][C:7]=1[O:13][CH3:14]

Inputs

Step One
Name
2-azido-5,6-dimethoxy-3-nitropyridine
Quantity
11.6 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=NC(=C(C=C1[N+](=O)[O-])OC)OC
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was rapidly filtered through a plug of CELITE® (diatomaceous earth)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the residue was refluxed in 100 ml of formic acid for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The formic acid was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue was dried under vacuum at 100-110° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2C(=N1)N=CN2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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